molecular formula C14H17FN2OS B2866282 (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 865545-01-3

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)pivalamide

Cat. No. B2866282
CAS RN: 865545-01-3
M. Wt: 280.36
InChI Key: FGYXAJWDYLMPDY-DTQAZKPQSA-N
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Description

“(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)pivalamide” is a compound that has been synthesized as part of a series of novel derivatives . It is related to the class of compounds known as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzo[d]thiazol-2(3H)-ylidene group, which is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .


Chemical Reactions Analysis

The compound is part of a series of novel derivatives synthesized as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors . The inhibitory mechanism was confirmed to be pseudo-irreversible, in line with previous studies on carbamates .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its high oxidative stability and rigid planar structure . The optical activities were confirmed by optical rotation measurements .

Scientific Research Applications

Structural Analogs and Their Applications

Benzothiazoles in Drug Development : Benzothiazoles, which share a core structure with the compound , have been extensively studied for their therapeutic potential. Research indicates that benzothiazoles possess broad-spectrum antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Moreover, 2-arylbenzothiazoles are being explored as potential antitumor agents due to their effectiveness against various cancer cell lines (Kamal, Hussaini, & Malik, 2015).

Neurological Research : The structure of (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)pivalamide suggests potential neurological activity. Studies on similar compounds, such as certain benzimidazoles and imidazoles, have shown CNS depressant and stimulant activities, hinting at possible applications in treating neurological disorders (Saganuwan, 2020).

Future Directions

The compound and its derivatives have shown promising results as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors . There is potential for further exploration and improvement in the synthetic chemistry of these molecules . Future research could also focus on evaluating the cytotoxicity of these compounds against different human cell lines .

properties

IUPAC Name

N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2OS/c1-5-17-10-7-6-9(15)8-11(10)19-13(17)16-12(18)14(2,3)4/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYXAJWDYLMPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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